molecular formula C9H12N2O2 B1426575 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1349718-93-9

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1426575
M. Wt: 180.2 g/mol
InChI Key: IKYYZQPKZYCDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The cyclobutylmethyl part refers to a cyclobutyl ring, which is a ring of four carbon atoms, with a methyl (-CH3) group attached . The 1H-pyrazole part refers to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 4-carboxylic acid part indicates a carboxylic acid group (-COOH) attached to the fourth carbon of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a cyclobutyl ring attached to a pyrazole ring via a carbon-carbon bond, with a methyl group attached to the same carbon as the cyclobutyl ring, and a carboxylic acid group attached to the fourth carbon of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrazole ring might also participate in various reactions .

Scientific Research Applications

For example, citric acid, another carboxylic acid, finds broad applications in various industrial sectors, such as the pharmaceutical, food, chemical, and cosmetic industries . The bioproduction of citric acid uses various microorganisms, but the most commonly employed ones are filamentous fungi such as Aspergillus niger and yeast Yarrowia lipolytica .

  • Organic Synthesis

    • Carboxylic acids, including “1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid”, can be used as building blocks in organic synthesis . They can be converted into a broad range of functional groups .
    • For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Chemical Industry

    • Carboxylic acids are used in the production of a wide range of chemicals, including plasticizers, detergents, and dyes .
  • Environmental Science

    • Some carboxylic acids are used in environmental testing and monitoring. They can serve as indicators of certain types of pollution .
  • Energy Sector

    • Certain carboxylic acids are used in the production of biofuels .
  • Textile Industry

    • Carboxylic acids are used in the textile industry for dyeing and finishing processes .
  • Research & Development

    • Pyrazoles are often used in research and development due to their wide range of biological activities. They can be used in the development of new compounds with potential therapeutic applications .
  • Catalysis

    • Some carboxylic acids are used as catalysts in various chemical reactions .

properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYZQPKZYCDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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